molecular formula C23H25N3O3S2 B2817845 4-(tert-butyl)-N-((4-(2,4-dimethoxyphenyl)thiazol-2-yl)carbamothioyl)benzamide CAS No. 398999-27-4

4-(tert-butyl)-N-((4-(2,4-dimethoxyphenyl)thiazol-2-yl)carbamothioyl)benzamide

Cat. No.: B2817845
CAS No.: 398999-27-4
M. Wt: 455.59
InChI Key: GZVYDDHVNYTWQM-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-((4-(2,4-dimethoxyphenyl)thiazol-2-yl)carbamothioyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its complex structure, which includes a thiazole ring, a benzamide group, and tert-butyl and dimethoxyphenyl substituents. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-((4-(2,4-dimethoxyphenyl)thiazol-2-yl)carbamothioyl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a halogenated aromatic compound.

    Formation of the Benzamide Group: The benzamide moiety is typically formed by reacting an amine with a benzoyl chloride derivative.

    Final Coupling Reaction: The final step involves coupling the thiazole derivative with the benzamide derivative under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the dimethoxyphenyl group.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 4-(tert-butyl)-N-((4-(2,4-dimethoxyphenyl)thiazol-2-yl)carbamothioyl)benzamide is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-((4-(2,4-dimethoxyphenyl)thiazol-2-yl)carbamothioyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it might inhibit certain enzymes involved in inflammatory processes or interact with DNA to exert anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-butyl)-N-(thiazol-2-yl)benzamide: Lacks the dimethoxyphenyl group, which may result in different biological activities.

    N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)benzamide: Lacks the tert-butyl group, potentially affecting its solubility and reactivity.

    4-(tert-butyl)-N-(2-thiazolyl)benzamide: Similar structure but with variations in the thiazole ring, leading to different chemical properties.

Uniqueness

The presence of both the tert-butyl and dimethoxyphenyl groups in 4-(tert-butyl)-N-((4-(2,4-dimethoxyphenyl)thiazol-2-yl)carbamothioyl)benzamide makes it unique. These groups can influence the compound’s lipophilicity, stability, and interaction with biological targets, potentially enhancing its pharmacological profile compared to similar compounds.

Properties

IUPAC Name

4-tert-butyl-N-[[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-23(2,3)15-8-6-14(7-9-15)20(27)25-21(30)26-22-24-18(13-31-22)17-11-10-16(28-4)12-19(17)29-5/h6-13H,1-5H3,(H2,24,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVYDDHVNYTWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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